1-Bromo-3,5-bis(tert-butoxymethyl)benzene
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Overview
Description
1-Bromo-3,5-bis(tert-butoxymethyl)benzene is an organic compound with the molecular formula C16H25BrO2. It consists of a benzene ring substituted with a bromine atom and two tert-butoxymethyl groups at the 3 and 5 positions. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-bis(tert-butoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-bis(tert-butoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination step is carefully monitored to prevent over-bromination and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-bis(tert-butoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Biaryl compounds are commonly formed.
Oxidation: Products include carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
1-Bromo-3,5-bis(tert-butoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Used in the development of advanced materials with specific properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalysts.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-bis(tert-butoxymethyl)benzene in chemical reactions involves the activation of the bromine atom, which can participate in various substitution and coupling reactions. The tert-butoxymethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(tert-butoxymethyl)benzene: Similar structure but with a single tert-butoxymethyl group.
1-Bromo-3,5-di-tert-butylbenzene: Contains tert-butyl groups instead of tert-butoxymethyl groups.
Uniqueness
1-Bromo-3,5-bis(tert-butoxymethyl)benzene is unique due to the presence of two tert-butoxymethyl groups, which provide distinct steric and electronic effects compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where these effects are desired.
Properties
IUPAC Name |
1-bromo-3,5-bis[(2-methylpropan-2-yl)oxymethyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO2/c1-15(2,3)18-10-12-7-13(9-14(17)8-12)11-19-16(4,5)6/h7-9H,10-11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOPBMHZUGISGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC(=C1)Br)COC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744502 |
Source
|
Record name | 1-Bromo-3,5-bis(tert-butoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-77-2 |
Source
|
Record name | 1-Bromo-3,5-bis(tert-butoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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